molecular formula C8H16N2Na2O6S2 B1211867 PIPES disodium salt CAS No. 76836-02-7

PIPES disodium salt

Cat. No.: B1211867
CAS No.: 76836-02-7
M. Wt: 346.3 g/mol
InChI Key: GMHSTJRPSVFLMT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PIPES disodium salt, also known as 1,4-Piperazinediethanesulfonic acid disodium salt, is a zwitterionic buffer that belongs to the group of ethanesulfonic acid buffers. It was first introduced by Good et al. and is widely used in biological and biochemical research due to its non-toxic nature and stability . The compound is particularly valued for its ability to maintain a stable pH in the range of 6.1 to 7.5, making it ideal for various biological applications .

Biochemical Analysis

Biochemical Properties

1,4-Piperazinediethanesulfonic acid, disodium salt plays a crucial role in biochemical reactions as a buffering agent. It is particularly useful in maintaining the pH of solutions in the range of 6.1 to 7.5, which is close to the physiological pH. This makes it suitable for use in cell culture and tissue fixation for electron microscopy . The compound does not interact with metal ions, which is beneficial in studies where metal ion interference needs to be minimized . It is also chemically and enzymatically stable, ensuring consistent performance in various biochemical assays .

Cellular Effects

1,4-Piperazinediethanesulfonic acid, disodium salt has been shown to be non-toxic to culture cell lines, making it a preferred buffer in cell culture applications . It helps maintain the pH of the culture medium, which is essential for optimal cell growth and function. The compound does not interfere with cell signaling pathways or gene expression, allowing researchers to study cellular processes without unwanted side effects . Additionally, it has been used to reconstitute red blood cells to study the effect of pH on hemoglobin stability .

Molecular Mechanism

At the molecular level, 1,4-Piperazinediethanesulfonic acid, disodium salt functions by maintaining a stable pH environment. It achieves this through its zwitterionic nature, which allows it to act as both an acid and a base, neutralizing excess hydrogen or hydroxide ions in the solution . This buffering action helps stabilize the pH, which is critical for maintaining the activity and stability of enzymes and other biomolecules in biochemical reactions . The compound does not directly interact with enzymes or proteins, but its ability to maintain a stable pH indirectly supports their proper function .

Temporal Effects in Laboratory Settings

1,4-Piperazinediethanesulfonic acid, disodium salt is known for its stability over time in laboratory settings. It does not degrade easily, ensuring consistent buffering capacity throughout the duration of experiments . Long-term studies have shown that the compound maintains its effectiveness in both in vitro and in vivo settings, with no significant changes in its buffering properties . This stability is crucial for experiments that require prolonged incubation periods or repeated measurements .

Dosage Effects in Animal Models

In animal models, the effects of 1,4-Piperazinediethanesulfonic acid, disodium salt vary with different dosages. At optimal concentrations, the compound effectively maintains the pH of biological fluids without causing any adverse effects . At very high doses, it may lead to osmotic imbalances or other toxic effects . It is important to determine the appropriate dosage for each specific application to avoid any potential negative impacts on the animals .

Metabolic Pathways

1,4-Piperazinediethanesulfonic acid, disodium salt is metabolically inert, meaning it does not participate in metabolic pathways within the cell . This property makes it an ideal buffer for biochemical studies, as it does not interfere with the metabolic processes being studied . The compound’s primary role is to maintain a stable pH environment, which is essential for the proper functioning of metabolic enzymes and pathways .

Transport and Distribution

Within cells and tissues, 1,4-Piperazinediethanesulfonic acid, disodium salt is distributed evenly due to its high solubility in water . It does not rely on specific transporters or binding proteins for its distribution, allowing it to diffuse freely throughout the cellular environment . This even distribution ensures that the buffering capacity is maintained uniformly across different cellular compartments .

Subcellular Localization

1,4-Piperazinediethanesulfonic acid, disodium salt does not have specific targeting signals or post-translational modifications that direct it to particular subcellular compartments . Instead, it remains evenly distributed within the cytoplasm and other cellular compartments, providing a consistent buffering environment throughout the cell . This uniform localization is beneficial for experiments that require stable pH conditions across different cellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

PIPES disodium salt can be synthesized by reacting piperazine with ethane sulfonic acid under controlled conditions. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

PIPES disodium salt primarily undergoes buffering reactions, where it resists changes in pH upon the addition of small amounts of acids or bases. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the buffering reactions of this compound is water, as it neutralizes added acids or bases without forming any significant by-products .

Mechanism of Action

The mechanism of action of PIPES disodium salt involves its ability to absorb and release hydrogen ions (protons), thereby maintaining a consistent pH in the solution. This buffering action is crucial for maintaining the integrity and functionality of biological molecules. The compound does not interact with metal ions, making it suitable for various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

    HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): Another zwitterionic buffer with a similar pH range but slightly different buffering capacity.

    MES (2-(N-Morpholino)ethanesulfonic acid): A buffer with a lower pH range, often used in different biological applications.

    MOPS (3-(N-Morpholino)propanesulfonic acid): Similar to PIPES but with a different pH range and buffering capacity.

Uniqueness

PIPES disodium salt is unique due to its specific pH range (6.1 to 7.5) and its stability at physiological temperatures. Unlike some other buffers, it does not interact with metal ions, making it particularly useful in studies where metal ion interference needs to be minimized .

Properties

IUPAC Name

disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O6S2.2Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHSTJRPSVFLMT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1072844
Record name 1,4-Piperazinediethanesulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name PIPES disodium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

76836-02-7
Record name PIPES disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076836027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Piperazinediethanesulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium piperazine-1,4-diethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPES DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O25162TU3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
PIPES disodium salt
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PIPES disodium salt
Reactant of Route 3
Reactant of Route 3
PIPES disodium salt
Reactant of Route 4
Reactant of Route 4
PIPES disodium salt
Reactant of Route 5
PIPES disodium salt
Reactant of Route 6
Reactant of Route 6
PIPES disodium salt
Customer
Q & A

Q1: What makes 1,4-Piperazinediethanesulfonic acid, disodium salt suitable for forward osmosis applications?

A1: [] 1,4-Piperazinediethanesulfonic acid, disodium salt (P-2SO3-2Na), exhibits a unique combination of structural features that makes it a promising draw solute for forward osmosis (FO) desalination. Its three-dimensional configuration, coupled with abundant ionic groups, contributes to high water flux. [] This is further supported by experimental data showing P-2SO3-2Na at a 1.0 M concentration achieving a water flux of 76.4 LMH against deionized water. [] Additionally, it demonstrates negligible reverse solute diffusion, a crucial factor for efficient FO processes. [] These properties position P-2SO3-2Na as a potential alternative to existing draw solutes for desalination technologies.

Q2: Can 1,4-Piperazinediethanesulfonic acid, disodium salt be used as a tracer in environmental studies, and if so, why?

A2: [] Yes, 1,4-Piperazinediethanesulfonic acid, disodium salt (PIPES) has been successfully employed as a conservative tracer in studies investigating solute transport through fractured geological formations. [] Its conservative nature stems from its chemical stability and resistance to degradation within specific environmental conditions. [] This allows researchers to accurately track the movement of water and study flow paths within complex geological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.